molecular formula C11H8Cl2N2O B051491 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone CAS No. 46503-52-0

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

Cat. No. B051491
CAS RN: 46503-52-0
M. Wt: 255.1 g/mol
InChI Key: YAEYBUZMILPYLT-UHFFFAOYSA-N
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Patent
US04389409

Procedure details

A 300 ml solution of diethyl ether containing 100 g (0.53 mole) of 2,4-dichloroacetophenone was cooled to 0°-5° C., and treated with 85.0 g (0.53 mole) of bromide and stirred one hour. The organic layer was washed with 3×500 ml portions of saturated sodium bicarbonate solution followed by 3×500 ml portions of water. The aqueous layer was removed and the organic layer treated with a 200 ml portion of methanol containing 108.0 g (1.6 mole) of imidazole and stirred in the cold overnight. The solution was concentrated, poured into 1600 ml of H2O with separation of an oil, the aqueous layer decanted, and the oil extracted 2×300 ml of methylene chloride. The combined organic phase was washed 2×300 ml of H2O, dried over magnesium sulfate and concentrated to give 108.8 g (80%) of a red oil. The nitrate salt was formed by treatment of the oil in acetone/ether solution with excess nitric acid, m.p. 161°-163° C. The free base obtained by neutralization was recrystallized from ethanol/water, m.p. 80°-82° C.
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
C(OCC)C.[CH3:6][C:7]([C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][C:10]=1[Cl:16])=[O:8].[Br-].CO.[NH:20]1[CH:24]=[CH:23][N:22]=[CH:21]1>>[Cl:16][C:10]1[CH:11]=[C:12]([Cl:15])[CH:13]=[CH:14][C:9]=1[C:7](=[O:8])[CH2:6][N:20]1[CH:24]=[CH:23][N:22]=[CH:21]1

Inputs

Step One
Name
Quantity
85 g
Type
reactant
Smiles
[Br-]
Step Two
Name
Quantity
108 g
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NC=C1
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=C(C=C(C=C1)Cl)Cl
Name
solution
Quantity
300 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with 3×500 ml portions of saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
STIRRING
Type
STIRRING
Details
stirred in the cold overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
ADDITION
Type
ADDITION
Details
poured into 1600 ml of H2O with separation of an oil
CUSTOM
Type
CUSTOM
Details
the aqueous layer decanted
EXTRACTION
Type
EXTRACTION
Details
the oil extracted 2×300 ml of methylene chloride
WASH
Type
WASH
Details
The combined organic phase was washed 2×300 ml of H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(CN2C=NC=C2)=O)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 108.8 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.